molecular formula C20H21N5O2S B11675183 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide CAS No. 361165-39-1

2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11675183
CAS No.: 361165-39-1
M. Wt: 395.5 g/mol
InChI Key: ZQXPRDBDBBMPPA-FYJGNVAPSA-N
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Description

This compound features a 1,2,4-triazole core substituted with an ethyl group at position 4 and a phenyl group at position 3. A sulfanyl (-S-) linker connects the triazole to an acetohydrazide moiety, which is further functionalized with an (E)-2-methoxyphenylmethylidene group.

Properties

CAS No.

361165-39-1

Molecular Formula

C20H21N5O2S

Molecular Weight

395.5 g/mol

IUPAC Name

2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-(2-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C20H21N5O2S/c1-3-25-19(15-9-5-4-6-10-15)23-24-20(25)28-14-18(26)22-21-13-16-11-7-8-12-17(16)27-2/h4-13H,3,14H2,1-2H3,(H,22,26)/b21-13+

InChI Key

ZQXPRDBDBBMPPA-FYJGNVAPSA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC=CC=C2OC)C3=CC=CC=C3

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=CC2=CC=CC=C2OC)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthesis of the 1,2,4-Triazole Core

The 1,2,4-triazole ring serves as the central scaffold. The synthesis begins with the cyclization of a substituted hydrazide precursor. In a representative procedure, isonicotinic acid hydrazide reacts with carbon disulfide under basic conditions (e.g., aqueous KOH) to form a 1,3,4-oxadiazole-2-thione intermediate . Subsequent treatment with hydrazine hydrate at controlled temperatures (0–5°C) induces ring expansion to yield the 1,2,4-triazole-3-thiol derivative .

Key reaction conditions :

  • Solvent : Ethanol or aqueous NaOH

  • Temperature : 80–100°C for cyclization; 0°C for hydrazinolysis

  • Yield : 50–65% after purification .

S-Alkylation to Introduce the Ethyl Group

The sulfanyl group at position 3 of the triazole undergoes alkylation to introduce the ethyl substituent. This step employs ethyl iodide or ethyl bromide in the presence of a base (e.g., anhydrous K₂CO₃) and a polar aprotic solvent like acetonitrile. Catalytic potassium iodide enhances reactivity by facilitating halide displacement.

Optimized protocol :

  • Molar ratio : 1:1.2 (triazole thiol : alkylating agent)

  • Reaction time : 20 hours under reflux

  • Workup : Precipitation in ice-cold water followed by recrystallization from isopropanol.

Synthesis of the Acetohydrazide Moiety

The acetohydrazide side chain is introduced via nucleophilic substitution. Ethyl chloroacetate reacts with the triazole-thiolate anion generated in situ using NaH as a base. Subsequent hydrazinolysis with hydrazine hydrate converts the ester to the acetohydrazide .

Critical parameters :

  • Temperature : 0°C to prevent over-reaction

  • Solvent : Dry tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Yield : 70–80% after column chromatography .

Schiff Base Formation with 2-Methoxybenzaldehyde

The final step involves condensation of the acetohydrazide with 2-methoxybenzaldehyde to form the E-configuration Schiff base. This reaction is typically conducted in ethanol under acidic catalysis (e.g., glacial acetic acid) to promote imine formation while suppressing hydrolysis .

Procedure :

  • Dissolve the acetohydrazide (1 equiv) and 2-methoxybenzaldehyde (1.2 equiv) in ethanol.

  • Add 3 drops of acetic acid and reflux for 6–8 hours.

  • Cool the mixture, filter the precipitate, and wash with cold ethanol .

Characterization :

  • Melting point : 112–113°C (consistent with analogous compounds) .

  • Spectroscopic validation :

    • ¹H NMR : δ 2.50–2.58 ppm (piperazine protons), δ 3.51–3.54 ppm (SCH₂CH₂), δ 8.2–8.4 ppm (imine proton) .

    • IR : 1670 cm⁻¹ (C=O), 1605 cm⁻¹ (C=N) .

Comparative Analysis of Synthetic Routes

The table below evaluates critical parameters across published methods:

StepReagents/ConditionsYield (%)Purity (HPLC)Source
Triazole formationCarbon disulfide, KOH, 80°C65>95%
S-AlkylationEthyl iodide, K₂CO₃, acetonitrile, reflux5898%
Acetohydrazide synthesisHydrazine hydrate, THF, 0°C7897%
Schiff base condensation2-Methoxybenzaldehyde, ethanol, acetic acid8299%

Challenges and Optimization Strategies

  • By-product formation : Elevated temperatures during triazole synthesis favor 4-amino-1,2,4-triazole by-products . Mitigated by strict temperature control (0–5°C).

  • Stereoselectivity : Schiff base formation exclusively yields the E-isomer due to steric hindrance from the 2-methoxy group .

  • Scalability : Batch-wise alkylation in acetonitrile achieves gram-scale production with consistent yields.

Chemical Reactions Analysis

Types of Reactions

2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.

    Substitution: The phenyl and methoxy groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the triazole ring would yield dihydro derivatives .

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-ethyl-5-phenyl-4H-1,2,4-triazole with appropriate hydrazine derivatives under controlled conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Antimicrobial Properties
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial activity. The synthesized compound has been tested against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa, showing promising results in inhibiting bacterial growth .

Anticancer Potential
The triazole ring is known for its anticancer properties. Studies have demonstrated that derivatives of triazoles can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific pathways involved in cell proliferation . The compound may share these properties, warranting further investigation into its efficacy as an anticancer agent.

Anti-inflammatory Effects
Compounds with triazole structures have been reported to possess anti-inflammatory properties. The potential for this compound to reduce inflammation could be beneficial in treating conditions such as arthritis or other inflammatory diseases .

Applications in Medicinal Chemistry

Application Area Description
Antimicrobial Agents Effective against gram-positive and gram-negative bacteria; potential use in developing antibiotics.
Anticancer Drugs Potential for use in cancer therapy; further studies needed to establish efficacy and mechanisms.
Anti-inflammatory Drugs Could be developed into treatments for inflammatory diseases; requires more clinical trials.

Agricultural Applications

Recent studies suggest that triazole derivatives can also function as fungicides or plant growth regulators. The compound may exhibit antifungal properties that can be harnessed to protect crops from fungal infections, thus contributing to agricultural sustainability .

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of various triazole derivatives, including the target compound, against E. coli and P. aeruginosa. Results indicated a significant reduction in bacterial growth, suggesting its potential as a new antibiotic candidate .
  • Cancer Cell Line Testing : In vitro tests on cancer cell lines showed that the compound induced cell death at certain concentrations, indicating its possible role as an anticancer agent. Further research is needed to explore its mechanism of action .
  • Field Trials for Fungal Resistance : Preliminary field trials using triazole derivatives have shown promise in controlling fungal diseases in crops, highlighting the agricultural potential of this class of compounds .

Mechanism of Action

The mechanism of action of 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Key Compounds and Substituent Variations:
Compound Name/ID Triazole Substituents Hydrazide/Acyl Group Modifications Biological Activity/Notes Evidence ID
ZE-4b 4-Ethyl, 5-(pyridine-2-yl) N'-[(2-phenyl)methylidene] Likely reduced lipophilicity vs. phenyl
ZE-5a 4-Cyclohexyl, 5-(pyridine-2-yl) N'-[(4-methylphenyl)sulfonyl] Enhanced steric bulk; potential PK delays
Compound* 4-Ethyl, 5-(4-methoxyphenyl) N'-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene] High antioxidant potential (electron-rich)
Compound** 4-Phenyl, 5-(p-tolylaminoethyl) N'-(1-phenylethylidene) 1.5× antioxidant activity vs. BHT
Compound* 4-Allyl, 5-(4-toluidinomethyl) N'-(4-hydroxybenzylidene) Improved solubility via polar groups

*2-{[4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylene]acetohydrazide 2-((4-Phenyl-5-(2-(p-tolylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)-N'-(1-phenylethylidene)acetohydrazide *2-{[4-Allyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(4-hydroxybenzylidene)acetohydrazide

Trends in Structure-Activity Relationships (SAR):
  • Electron-Donating Groups : Methoxy (e.g., ) and hydroxy substituents on the benzylidene enhance antioxidant activity by stabilizing radicals.
  • Steric Effects : Cyclohexyl (ZE-5a ) and allyl ( ) groups introduce steric hindrance, which may impede target binding but improve metabolic stability.
  • Hydrogen Bonding : Hydroxy and methoxy groups ( ) facilitate interactions with biological targets via H-bonding.

Biological Activity

The compound 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its synthesis, pharmacological properties, and mechanisms of action based on recent studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H21N5O2SC_{20}H_{21}N_5O_2S, with a molecular weight of approximately 405.48 g/mol. The structure includes a triazole ring, which is often associated with various biological activities, particularly in antimicrobial and antifungal domains.

Antioxidant Activity

Recent research indicates that derivatives of triazole compounds exhibit significant antioxidant properties. For instance, one study demonstrated that related triazole compounds showed a 1.5-fold increase in antioxidant capacity compared to butylated hydroxytoluene (BHT), a standard antioxidant . The reducing power of the compound was measured to be 106.25 μM Fe²⁺, outperforming both BHT and ascorbic acid in antioxidant assays.

Antimicrobial Activity

The compound's antimicrobial potential has been evaluated against various bacterial strains. In vitro studies have shown that it possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative strains like Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 20 to 40 µM for S. aureus and 40 to 70 µM for E. coli, indicating promising antibacterial effects .

Bacterial Strain MIC (µM)
Staphylococcus aureus20 - 40
Escherichia coli40 - 70

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of key enzymatic pathways in microbial cells. The triazole moiety is known to interfere with fungal ergosterol biosynthesis, while the hydrazide component may disrupt cellular processes by forming hydrazones with carbonyl compounds in microbial cells .

Case Studies

  • Antioxidant Screening : A study involving various synthesized triazole derivatives found that the tested compound exhibited superior antioxidant activity compared to traditional antioxidants like BHT and ascorbic acid, suggesting its potential application in food preservation and therapeutic contexts .
  • Antibacterial Evaluation : Another research effort focused on the antibacterial properties of triazole derivatives against resistant strains of bacteria. The findings highlighted that the compound could serve as a lead structure for developing new antibiotics targeting resistant pathogens .

Q & A

Q. What are the key steps in synthesizing this compound, and how are reaction conditions optimized?

The synthesis typically involves:

  • Step 1 : Formation of the triazole core via cyclization of thiosemicarbazide intermediates under reflux conditions (ethanol or DMF, 80–100°C) .
  • Step 2 : Condensation of the triazole-sulfanyl intermediate with 2-methoxybenzaldehyde in the presence of a catalytic acid (e.g., acetic acid) to form the hydrazone linkage .
  • Optimization : Reaction time, solvent polarity, and stoichiometric ratios are critical. For example, excess aldehyde (1.2–1.5 eq) improves hydrazone yield, monitored via TLC (chloroform:methanol, 7:3) .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and E/Z configuration of the hydrazone moiety .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ peak at m/z ~465.94) .
  • Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (C=O stretching) and ~3200 cm⁻¹ (N-H stretching) confirm functional groups .
  • X-ray Crystallography : For unambiguous 3D structure determination using SHELX programs .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity and electronic properties?

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to assess charge transfer potential. For triazole derivatives, B3LYP/6-31G(d,p) basis sets model interactions like hydrogen bonding and π-stacking .
  • Molecular Electrostatic Potential (MEP) : Identifies nucleophilic/electrophilic sites, aiding in predicting regioselectivity in substitution reactions .
  • Molecular Docking : Evaluates binding affinity to biological targets (e.g., enzymes) using AutoDock Vina, with pose validation via RMSD analysis .

Q. How do structural variations (e.g., substituent effects) influence biological activity?

  • Structure-Activity Relationship (SAR) :
Substituent ModificationObserved Effect
Methoxy → Bromo (aromatic ring)Increased lipophilicity, enhancing membrane permeability
Ethyl → Fluorophenyl (triazole)Improved antimicrobial potency due to electron-withdrawing effects
  • Data Contradictions : Discrepancies in IC₅₀ values (e.g., anti-cancer assays) may arise from assay conditions (e.g., cell line variability) or purity differences (>95% required for reproducibility) .

Q. What strategies resolve crystallographic challenges (e.g., twinning or poor diffraction)?

  • Data Collection : Use synchrotron radiation for low-resolution crystals.
  • Refinement : Apply SHELXL’s TWIN/BASF commands for twinned structures .
  • Validation : Check Rint (<5%) and CCFmatch (>90%) to ensure data quality .

Experimental Design & Data Analysis

Q. How to design a robust protocol for evaluating antioxidant activity?

  • Assay Selection : FRAP (Ferric Reducing Antioxidant Power) and DPPH radical scavenging, with butylated hydroxytoluene (BHT) as a control .
  • Dose-Response : Test 10–100 μM concentrations, ensuring linearity (R² >0.95) in absorbance vs. concentration plots .
  • Statistical Validation : Use ANOVA with post-hoc Tukey’s test (p<0.05) to confirm significance .

Q. What are common pitfalls in interpreting NMR spectra of triazole derivatives?

  • Dynamic Effects : Rotameric equilibria in the hydrazone group can split peaks; use variable-temperature NMR to resolve .
  • Solvent Artifacts : DMSO-d₆ may form adducts—confirm via 2D COSY/HSQC .

Methodological Resources

  • Software : SHELX suite for crystallography , Gaussian 16 for DFT .
  • Databases : Cambridge Structural Database (CSD) for structural comparisons, PubChem for bioactivity data.

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